1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one
Description
1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which contribute to their diverse biological activities
Properties
IUPAC Name |
1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-14-16(21)7-8-17-19(14)22-20(26-17)24-11-9-23(10-12-24)18(25)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEOQKZVDYASAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves multiple steps, typically starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The piperazine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring serves as a nucleophilic center, enabling reactions with electrophiles. Key examples include:
Mechanistic Insight:
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Piperazine’s secondary amine undergoes nucleophilic attack on electrophilic carbons (e.g., α-carbon of ketones or alkyl halides).
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Reactions are monitored via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) or HPLC (retention time: 8–12 min).
Electrophilic Aromatic Substitution on Benzothiazole
The benzothiazole core participates in electrophilic substitutions, primarily at the 5- and 6-positions:
Key Observations:
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The methyl group at position 4 sterically directs electrophiles to the 5-position.
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Chlorination occurs regioselectively under controlled temperatures .
Ketone-Based Reactions
The phenylethanone group undergoes characteristic carbonyl reactions:
Cross-Coupling Reactions
The compound engages in palladium-catalyzed couplings:
Degradation Pathways
Stability studies reveal pH-dependent hydrolysis:
| Condition | Half-Life (25°C) | Major Degradation Product | Reference |
|---|---|---|---|
| Acidic (pH 2.0) | 48 hours | Piperazine ring-opened sulfonic acid derivative | |
| Alkaline (pH 9.0) | 12 hours | Phenylethanone oxidation to benzoic acid |
Mechanistic Insights
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Piperazine Reactivity : The secondary amine in piperazine facilitates nucleophilic substitutions, while its conformational flexibility allows for diverse alkylation patterns .
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Benzothiazole Activation : Electron-withdrawing chloro and methyl groups enhance electrophilic substitution at the 5-position .
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Ketone Participation : The phenylethanone group stabilizes enolate intermediates, enabling aldol condensations.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one exhibit significant antimicrobial properties. A study found that several synthesized compounds with similar structures displayed moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
Compounds with similar structural motifs have been investigated for their antitumor properties. The mechanism often involves inducing apoptosis in cancer cells through various pathways, including the activation of caspases and mitochondrial dysfunction.
Case Study: Antitumor Potential
A study on related benzothiazole derivatives demonstrated their ability to inhibit cancer cell proliferation. The derivatives were shown to induce S-phase arrest and upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis in tumor cells .
Pharmacokinetics and Mechanism of Action
The pharmacokinetic properties of compounds like this compound have been explored in various studies. These compounds often exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. Additionally, it may interfere with DNA replication and protein synthesis in bacteria, leading to cell death .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antifungal and anticancer properties.
6-chlorobenzothiazole: Exhibits significant antimicrobial activity.
2-(4-aminophenyl)benzothiazole: Studied for its potential use in treating neurodegenerative diseases.
Compared to these compounds, 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one stands out due to its unique combination of a benzothiazole core and a piperazine moiety, which enhances its biological activity and broadens its range of applications .
Biological Activity
The compound 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological properties. The presence of the piperazine ring contributes to its pharmacological profile, enhancing interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20ClN3OS |
| Molecular Weight | 355.89 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiazole component may facilitate binding to enzymes or receptors involved in critical cellular pathways. For example, it has been suggested that compounds with similar structures can inhibit kinases or other enzymes involved in cell proliferation and survival pathways, potentially leading to anticancer effects .
Antimicrobial Activity
Several studies have indicated that compounds related to benzothiazole exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have shown promising results, with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.
Anticancer Properties
Research has highlighted the potential of benzothiazole derivatives as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, cell viability assays using human cancer cell lines demonstrated a dose-dependent reduction in cell proliferation, suggesting that the compound may serve as a lead for further anticancer drug development .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this molecule:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 12 | Anticancer |
| 5-Chloro-N-(4-methylbenzothiazol-2-yl)benzamide | 20 | Antimicrobial |
| Benzothiazole derivative X | 25 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
